(3-Chloro-4-methylpyridin-2-YL)methylamine
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Overview
Description
1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a chlorine atom at the third position, a methyl group at the fourth position, and a methanamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylpyridine with formaldehyde and ammonia. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases to improve yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
3-Chloro-4-Methylpyridine: Lacks the methanamine group, making it less versatile in certain reactions.
4-Methylpyridin-2-ylmethanamine: Lacks the chlorine atom, which can affect its reactivity and applications.
3-Chloro-2-Methylpyridine: Different substitution pattern, leading to different chemical properties
Uniqueness: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the chlorine and methanamine groups are required .
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
(3-chloro-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
CFVFJDOSRCJRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CN)Cl |
Origin of Product |
United States |
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